molecular formula C14H15NO5 B14536294 N-(2H-1,3-Benzodioxol-5-yl)-2-(ethoxymethylidene)-3-oxobutanamide CAS No. 61919-39-9

N-(2H-1,3-Benzodioxol-5-yl)-2-(ethoxymethylidene)-3-oxobutanamide

Cat. No.: B14536294
CAS No.: 61919-39-9
M. Wt: 277.27 g/mol
InChI Key: MUXFXYCAPKPAAT-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-2-(ethoxymethylidene)-3-oxobutanamide is a complex organic compound characterized by the presence of a benzodioxole ring, an ethoxymethylidene group, and an oxobutanamide moiety

Properties

CAS No.

61919-39-9

Molecular Formula

C14H15NO5

Molecular Weight

277.27 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(ethoxymethylidene)-3-oxobutanamide

InChI

InChI=1S/C14H15NO5/c1-3-18-7-11(9(2)16)14(17)15-10-4-5-12-13(6-10)20-8-19-12/h4-7H,3,8H2,1-2H3,(H,15,17)

InChI Key

MUXFXYCAPKPAAT-UHFFFAOYSA-N

Canonical SMILES

CCOC=C(C(=O)C)C(=O)NC1=CC2=C(C=C1)OCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-Benzodioxol-5-yl)-2-(ethoxymethylidene)-3-oxobutanamide typically involves multi-step organic reactions. One common approach is the condensation reaction between a benzodioxole derivative and an ethoxymethylidene precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and purity, often incorporating advanced techniques such as automated reaction monitoring and purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-Benzodioxol-5-yl)-2-(ethoxymethylidene)-3-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.

    Substitution: The benzodioxole ring and other functional groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2H-1,3-Benzodioxol-5-yl)-2-(ethoxymethylidene)-3-oxobutanamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical assays and studies involving enzyme interactions.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.

    Industry: The compound can be utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2H-1,3-Benzodioxol-5-yl)-2-(ethoxymethylidene)-3-oxobutanamide involves its interaction with specific molecular targets and pathways. The benzodioxole ring and other functional groups may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine
  • N-(1,3-Benzodioxol-5-ylmethyl)-N-ethylpropan-1-amine

Uniqueness

N-(2H-1,3-Benzodioxol-5-yl)-2-(ethoxymethylidene)-3-oxobutanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject of study in various research fields.

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